molecular formula C8H14FNO2 B12887650 (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid

Cat. No.: B12887650
M. Wt: 175.20 g/mol
InChI Key: NJIGWPJQQDNCKQ-UUEFVBAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative Pyrrolidine rings are commonly used in medicinal chemistry due to their unique structural properties, which can enhance the biological activity of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine precursor. One common method is the use of Selectfluor, a fluorinating agent, which can introduce the fluorine atom into the pyrrolidine ring under mild conditions . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of fluorinated pyrrolidines, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods can also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), tetrabutylammonium fluoride (Bu4NF), and various oxidizing and reducing agents . Reaction conditions can vary widely but often involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

(2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14FNO2/c1-2-3-8(9)4-6(7(11)12)10-5-8/h6,10H,2-5H2,1H3,(H,11,12)/t6-,8?/m0/s1

InChI Key

NJIGWPJQQDNCKQ-UUEFVBAFSA-N

Isomeric SMILES

CCCC1(C[C@H](NC1)C(=O)O)F

Canonical SMILES

CCCC1(CC(NC1)C(=O)O)F

Origin of Product

United States

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